Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate
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Overview
Description
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a thioacetamido linkage to a terephthalate moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Mechanism of Action
Target of Action
The primary target of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2, inhibiting its function . The compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM . It has a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects multiple biological processes. These include cell cycle regulation, autophagy, and immune and inflammatory responses
Result of Action
In cellular assays, this compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate typically involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-thiol. This intermediate is then reacted with bromoacetic acid to form the thioacetamido derivative. The final step involves the esterification of the terephthalic acid with methanol under acidic conditions to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Scientific Research Applications
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another compound with a similar pyrimidine-thioacetamido structure, known for its selective inhibition of sirtuin 2.
4,6-Dimethyl-2-mercaptopyrimidine: A simpler analog that lacks the terephthalate moiety but shares the pyrimidine-thiol core.
Uniqueness
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is unique due to its combination of a pyrimidine ring, thioacetamido linkage, and terephthalate ester. This structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZZNKVUZYWLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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